molecular formula C9H13N B1266198 2-tert-Butylpyridine CAS No. 5944-41-2

2-tert-Butylpyridine

Cat. No.: B1266198
CAS No.: 5944-41-2
M. Wt: 135.21 g/mol
InChI Key: UUIMDJFBHNDZOW-UHFFFAOYSA-N
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Description

2-tert-Butylpyridine, also known as Pyridine, 2-(1,1-dimethylethyl)-, is an organic compound with the molecular formula C9H13N. It is a derivative of pyridine where a tert-butyl group is attached to the second carbon of the pyridine ring. This compound is known for its use as a base in various chemical reactions due to its steric hindrance and basicity .

Mechanism of Action

Target of Action

2-tert-Butylpyridine is a chemical compound with the formula C9H13N . It primarily targets the respiratory system . The compound’s interaction with its targets can lead to changes in the system’s function.

Mode of Action

It is known that the compound can act as a proton scavenger . This means it can interact with protons in its environment, potentially influencing various biochemical reactions.

Biochemical Pathways

This compound is involved in the living polymerization of isobutylene . This process involves the formation of polymers through a chain-growth polymerization mechanism. The compound’s role as a proton scavenger can influence this process by interacting with protons that are involved in the polymerization reaction .

Result of Action

The primary result of this compound’s action is its influence on the polymerization of isobutylene . By acting as a proton scavenger, the compound can affect the rate and extent of this reaction, potentially leading to changes in the properties of the resulting polymer.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylpyridine can be synthesized through the reaction of tert-butyllithium with pyridine. This method is reminiscent of the Chichibabin reaction, where tert-butyllithium acts as a strong base to deprotonate the pyridine ring, allowing the tert-butyl group to attach to the second carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Protonation: Typically involves acids like hydrochloric acid.

    Substitution: Requires reagents like methyl iodide and methyl fluorosulfonate under high-pressure conditions.

Major Products:

    Protonation: Forms protonated this compound.

    Substitution: Forms various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-tert-Butylpyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-tert-Butylpyridine is unique due to its single tert-butyl group, which provides a balance between steric hindrance and reactivity. This makes it suitable for specific applications where less steric hindrance is required compared to its more substituted counterparts .

Properties

IUPAC Name

2-tert-butylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-9(2,3)8-6-4-5-7-10-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIMDJFBHNDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00208160
Record name 2-(t-Butyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5944-41-2
Record name 2-(t-Butyl)-pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005944412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(t-Butyl)-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00208160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-Butylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the steric bulk of 2-tert-butylpyridine influence its ability to form adducts with Lewis acids?

A: The bulky tert-butyl group in the ortho position of this compound introduces significant steric hindrance. This hindrance significantly impacts its ability to form stable adducts with Lewis acids. For instance, while pyridine readily forms a strong adduct with boron trifluoride, this compound exhibits a significantly reduced tendency to do so []. Similarly, studies have shown that this compound forms a weak adduct, or no adduct at all, with tris(pentafluorophenyl)borane (B(C6F5)3), even though less hindered pyridine derivatives readily form adducts with this Lewis acid []. This highlights how steric effects can override the inherent basicity of the pyridine nitrogen and dictate the reactivity of this compound.

Q2: Can this compound be used to control the termination of polymerization reactions?

A: Yes, this compound has shown promise as an effective end-quenching agent in living cationic polymerization, specifically with isobutylene [, ]. Due to its steric bulk, this compound exhibits a controlled reactivity towards the carbocationic chain ends. This allows it to selectively abstract a β-proton, leading to the formation of exo-olefin-terminated polyisobutylene []. This controlled quenching is valuable for obtaining polymers with specific end-group functionalities and controlled molecular weights.

Q3: How does the basicity of this compound compare to other sterically hindered bases, and what is its significance in polymerization reactions?

A: While this compound is considered a hindered base, it exhibits a lower basicity compared to other sterically hindered amines like 1,2,2,6,6-pentamethylpiperidine (PMP) and 2,2,6,6-tetramethylpiperidine (TMP) []. In the context of titanium tetrachloride (TiCl4)-catalyzed isobutylene polymerization, this difference in basicity influences the rate of β-proton abstraction. Despite forming complexes with TiCl4, these bases primarily act as proton abstractors in their uncomplexed form. The higher basicity of PMP and TMP results in a faster rate of β-proton abstraction compared to this compound [].

Q4: What insights can 17O NMR spectroscopy provide about the steric effects in this compound N-oxide?

A: 17O NMR spectroscopy reveals the impact of steric strain on the electronic environment of the oxygen atom in this compound N-oxide. The presence of the tert-butyl group in the ortho position causes a significant deshielding effect on the 17O NMR signal compared to the 4-tert-butyl isomer []. This deshielding arises from the steric interactions between the tert-butyl group and the N-oxide oxygen, which distort the molecule and reduce the electron density around the oxygen atom, thus influencing its magnetic environment.

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